2,3-Dimethyl-1-benzofuran-5-amine, also known by its chemical formula C10H11NO, is a compound with a molecular weight of 161.20 g/mol. It falls within the class of benzofuran derivatives and exhibits interesting properties due to its unique structure .
CH3 | N / \ CH3 O / C / C / C | C
2,3-Dimethyl-1-benzofuran-5-amine is an organic compound characterized by the molecular formula . This compound belongs to the benzofuran family, which has garnered attention for its diverse biological activities and applications in medicinal chemistry and materials science. The compound is recognized for its potential therapeutic effects, including antimicrobial and anticancer properties, making it a subject of interest in various scientific fields.
2,3-Dimethyl-1-benzofuran-5-amine is classified as a benzofuran derivative. Benzofurans are a group of compounds that consist of a fused benzene and furan ring, which contribute to their unique chemical properties and biological activities. The specific substitution pattern of 2,3-Dimethyl-1-benzofuran-5-amine imparts distinct characteristics compared to other benzofuran derivatives.
The synthesis of 2,3-Dimethyl-1-benzofuran-5-amine can be achieved using several synthetic routes. One notable method involves:
The reaction conditions for synthesizing 2,3-Dimethyl-1-benzofuran-5-amine include controlling temperature and pH to optimize the cyclization process. The use of solvents such as dimethylformamide or dimethyl sulfoxide is common to facilitate the reaction.
The molecular structure of 2,3-Dimethyl-1-benzofuran-5-amine features a benzofuran core with two methyl groups at the 2 and 3 positions and an amine group at the 5 position. This specific arrangement affects its reactivity and interaction with biological targets.
Key structural data include:
2,3-Dimethyl-1-benzofuran-5-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 2,3-Dimethyl-1-benzofuran-5-amine exerts its biological effects involves interactions with various enzymes and proteins within cells. Notably, it has been shown to influence oxidative stress responses by interacting with enzymes such as superoxide dismutase and catalase. These interactions may help mitigate oxidative damage in cells.
In cellular models, this compound has been observed to enhance neurotransmitter release (e.g., dopamine and serotonin), suggesting a role in modulating mood and cognitive functions.
The physical properties of 2,3-Dimethyl-1-benzofuran-5-amine include:
Chemical properties include:
2,3-Dimethyl-1-benzofuran-5-amine has several applications across different scientific fields:
This compound's unique structure and properties position it as a significant entity in ongoing research within medicinal chemistry and materials science.
Benzofuran, a fused heterocycle consisting of benzene and furan rings, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and presence in numerous bioactive molecules. This structural motif demonstrates remarkable binding adaptability to diverse biological targets, enabling interactions with enzymes, receptors, and nucleic acids through multiple mechanisms. The planar aromatic system facilitates π-π stacking interactions with protein residues, while substituents on the benzofuran core allow fine-tuning of electronic properties, solubility, and target affinity [4]. Clinically approved benzofuran-containing drugs exemplify this therapeutic significance:
Table 1: Clinically Utilized Benzofuran-Based Pharmaceuticals
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Dronedarone | Antiarrhythmic | Potassium/sodium channels |
Benzbromarone | Antigout | URAT1 transporter |
Saprisartan | Antihypertensive | Angiotensin II receptor |
In neurodegenerative disease research, benzofuran derivatives exhibit pronounced acetylcholinesterase (AChE) inhibition, with several compounds demonstrating sub-micromolar activity comparable to approved drugs like donepezil. This inhibition occurs through dual binding at both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, simultaneously preventing acetylcholine hydrolysis and Aβ aggregation—a critical dual mechanism in Alzheimer's pathology [1] [2]. The scaffold's synthetic versatility enables the creation of multi-targeting ligands addressing cholinergic deficits, oxidative stress, and protein misfolding pathways implicated in neurodegeneration [4].
2,3-Dimethyl-1-benzofuran-5-amine (C₁₀H₁₁NO, MW: 161.20 g/mol) represents a structurally optimized benzofuran derivative gaining attention for CNS applications. Its molecular structure features three critical modifications:
Table 2: Physicochemical and Identification Data for 2,3-Dimethyl-1-benzofuran-5-amine
Property | Value/Descriptor | Reference |
---|---|---|
IUPAC Name | 2,3-dimethyl-1-benzofuran-5-amine | [8] |
Molecular Formula | C₁₀H₁₁NO | [9] |
SMILES | CC₁=C(C₂=C(C=CC(N)=C₂)O₁)C | [3] [6] |
InChI Key | MPRDDRBNHBYQSK-UHFFFAOYSA-N | [3] [9] |
Melting Point | 79–83°C | [8] |
Hydrogen Bond Donors | 1 (NH₂) | [9] |
Hydrogen Bond Acceptors | 2 (O, N) | [9] |
Emerging research highlights this compound's significance as both a biological intermediate and pharmacophore. Molecular docking analyses indicate that the C5 amino group forms a water-bridged hydrogen bond with Tyr341 in AChE, mimicking the interaction observed with donepezil's piperidine nitrogen [1]. The C2/C3 methyl groups exhibit favorable van der Waals contacts with hydrophobic subsites (e.g., Trp279), potentially enhancing binding stability over unmethylated analogs. These features position it as a strategic precursor for hybrid anti-Alzheimer agents, particularly when conjugated to complementary pharmacophores through amine-functionalized linkers [1] [2].
Recent synthetic advances enable efficient access to this scaffold:
Despite promising attributes, critical knowledge gaps impede the rational development of 2,3-Dimethyl-1-benzofuran-5-amine-based therapeutics:
Synthetic Optimization Challenges: Current routes to the scaffold suffer from step inefficiency and catalyst load limitations. Copper/palladium-dependent methods incur significant costs at scale, while the melting point range (79–83°C) suggests potential polymorphism requiring crystallization optimization [4] [8]. Green chemistry approaches using deep eutectic solvents (e.g., choline chloride-ethylene glycol) show promise but require validation for GMP-compatible production [4].
Structure-Activity Relationship (SAR) Uncertainties: The precise steric and electronic contributions of the dimethyl substitution pattern remain unquantified. Methyl groups may enhance target residence time through hydrophobic enclosure but could simultaneously reduce solubility—a trade-off requiring systematic investigation. Positional isomerism studies (e.g., 5-amino vs 6-amino derivatives) are absent in current literature despite evidence that amine positioning dramatically influences AChE binding kinetics [1] [10].
Table 3: Key Structure-Activity Relationship Questions for Targeted Exploration
Structural Feature | Biological Implication | Unresolved Question |
---|---|---|
C5 Amino Group | Hydrogen bonding with CAS/PAS residues | Optimal N-substitution (free NH₂ vs methyl vs acyl)? |
C2/C3 Methyl Groups | Hydrophobic pocket occupation | Does stereochemistry at C3 impact activity? |
Benzofuran Aromaticity | π-Stacking with Trp/Phe residues | Can electron-withdrawing substituents enhance binding? |
Ring Saturation | Conformational flexibility modulation | Would dihydro derivatives improve blood-brain barrier penetration? |
Target Selectivity Deficits: No published data exists on this scaffold's selectivity across cholinesterase isoforms (AChE vs BuChE) or against off-target CNS receptors. Given that optimal anti-Alzheimer agents exhibit balanced dual AChE/BuChE inhibition (AChE IC₅₀ < 10 μM; BuChE IC₅₀ < 50 μM), comprehensive profiling is essential [1] [2]. Molecular dynamics simulations indicate the dimethylbenzofuran core may access unique conformational states in BuChE versus AChE binding pockets—a hypothesis requiring experimental validation through crystallographic studies [1].
Translational Research Gaps: Despite demonstrated in vitro AChE inhibition by structurally analogous benzofurans (e.g., compound 7c: IC₅₀ = 0.87 μM), no peer-reviewed reports specifically document 2,3-dimethyl-1-benzofuran-5-amine's effects on:
Addressing these gaps requires integrated computational-to-experimental workflows: molecular docking to prioritize derivatives (e.g., Schiff bases at C5), 3D-QSAR to map steric/electrostatic requirements, and in vivo behavioral phenotyping in transgenic models. Particular emphasis should target the compound's blood-brain barrier permeability—predicted by AlogP values (calculated: 2.48) but unconfirmed experimentally—and its metabolic stability toward hepatic CYP450 isoforms [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: